molecular formula C18H20N2 B2416051 1-[(2,5-dimethylphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole CAS No. 637324-56-2

1-[(2,5-dimethylphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole

Cat. No.: B2416051
CAS No.: 637324-56-2
M. Wt: 264.372
InChI Key: NFRRITIZIYJROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-Dimethylphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole is a compound belonging to the class of benzodiazoles, which are heterocyclic aromatic organic compounds Benzodiazoles are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities

Scientific Research Applications

1-[(2,5-Dimethylphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive benzodiazoles.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Preparation Methods

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzyl chloride and 2-ethylbenzimidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The 2,5-dimethylbenzyl chloride is reacted with 2-ethylbenzimidazole under reflux conditions to form the desired product.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-[(2,5-Dimethylphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-[(2,5-Dimethylphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives such as:

    1H-Benzimidazole: Known for its antifungal and antiviral properties.

    2-Methylbenzimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.

    5,6-Dimethylbenzimidazole: A component of vitamin B12.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-ethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-4-18-19-16-7-5-6-8-17(16)20(18)12-15-11-13(2)9-10-14(15)3/h5-11H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRRITIZIYJROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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